N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
Description
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic purine derivative characterized by a 3-chlorophenyl substituent at the purine 6-position and a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group at the 9-position. The oxolane (tetrahydrofuran) moiety enhances solubility compared to purely hydrophobic substituents, while the 3-chlorophenyl group contributes to lipophilicity and target-binding interactions .
Properties
IUPAC Name |
N-(3-chlorophenyl)-9-(oxolan-2-ylmethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c17-11-3-1-4-12(7-11)21-15-14-16(19-9-18-15)22(10-20-14)8-13-5-2-6-23-13/h1,3-4,7,9-10,13H,2,5-6,8H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXGMVLMAZFQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the purine core.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group is attached through an alkylation reaction, where an oxolane derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted purine derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of purine derivatives are highly dependent on substituents at the 6-, 9-, and 2-positions. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Notes:
- Solubility: The oxolane group in the target compound improves aqueous solubility compared to ethyl or benzyl substituents (e.g., 9-ethyl or 3-chlorobenzyl derivatives) .
- Electronic Effects: Fluorine at the 2-position () enhances target selectivity but may reduce metabolic stability.
- Biological Activity: Pyridine-derived substituents () exhibit micromolar cytotoxicity, while 3-chlorophenyl groups may enhance binding to hydrophobic enzyme pockets .
Biological Activity
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic organic compound belonging to the purine derivative class. Its unique structure, characterized by the presence of a chlorophenyl group and an oxolan-2-ylmethyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and possible mechanisms of action based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClN₅O |
| Molecular Weight | 343.8 g/mol |
| CAS Number | 2742043-31-6 |
Cytotoxicity
The cytotoxic effects of this compound have not been extensively documented in isolation. However, related purine derivatives have been tested for cytotoxicity against various cancer cell lines. For example, compounds in similar classes have shown selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for therapeutic applications, and further studies are needed to assess the cytotoxic profile of this compound specifically.
The mechanism of action for purine derivatives often involves interaction with nucleic acids or enzymes. The purine core allows these compounds to mimic natural substrates, potentially inhibiting key enzymatic pathways or interfering with DNA/RNA synthesis . The addition of the chlorophenyl group may enhance binding affinity to specific proteins or enzymes, while the oxolan group could influence solubility and cellular uptake.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A series of experiments evaluated the efficacy of purine derivatives against various bacterial strains. Compounds similar to this compound demonstrated potent antibacterial activity, particularly against gram-positive bacteria .
- Cytotoxicity Assessment : Research involving related compounds indicated low cytotoxicity in primary mammalian cell lines while exhibiting significant anti-cancer activity in specific cell lines . This suggests a potential therapeutic window for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
